Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate

Description

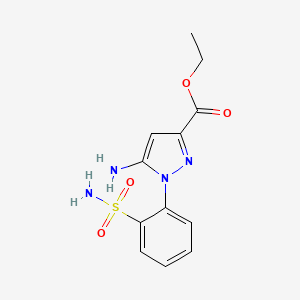

Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate belongs to a class of 5-aminopyrazole derivatives characterized by a pyrazole core substituted with an amino group at the 5-position and a carboxylate ester at the 3-position. The 1-position of the pyrazole ring is functionalized with a 2-sulfamoylphenyl group, introducing a sulfonamide moiety (-SO₂NH₂). This group confers high polarity and hydrogen-bonding capacity, which may enhance solubility and intermolecular interactions compared to analogues with non-polar substituents .

Properties

Molecular Formula |

C12H14N4O4S |

|---|---|

Molecular Weight |

310.33 g/mol |

IUPAC Name |

ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H14N4O4S/c1-2-20-12(17)8-7-11(13)16(15-8)9-5-3-4-6-10(9)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |

InChI Key |

GMVCLJIUYTZUSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, which occurs with excellent regioselectivity . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of dyes, polymers, and functional materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and sulfamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and computed properties of ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate with its analogues:

Key Observations:

- Polarity and Solubility: The sulfamoyl group in the target compound introduces two additional hydrogen-bond donors (SO₂NH₂) and acceptors (SO₂), likely improving aqueous solubility compared to bromophenyl or trifluoromethoxy derivatives .

- Lipophilicity (LogP): The bromophenyl analogue (XLogP3 = 2.8) and trifluoromethoxy derivative (estimated XLogP3 ~3.1) exhibit higher lipophilicity than the sulfamoyl compound (estimated XLogP3 ~1.2), suggesting differences in membrane permeability .

- Crystal Packing: Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate forms intramolecular N–H⋯N and N–H⋯O hydrogen bonds, creating S(6) ring motifs and extended polymeric chains . The sulfamoyl group in the target compound may enable similar or more complex packing due to its dual H-bonding capacity.

Research Implications

- Drug Design: The sulfamoyl group’s polarity and H-bonding capacity make the target compound a candidate for targeting polar binding pockets in enzymes or receptors, contrasting with lipophilic analogues suited for membrane-bound targets .

- Material Science: Differences in crystal packing (e.g., S(6) motifs in vs.

Biological Activity

Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole core that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Amino group : Located at the 5-position of the pyrazole, enhancing its reactivity.

- Sulfonamide moiety : Attached to a phenyl group at the 1-position, which contributes to its solubility and biological activity.

The molecular formula is CHNOS, with a molecular weight of approximately 310.33 g/mol. The presence of these functional groups enhances its potential for various pharmacological activities, making it an interesting candidate for further research in drug development.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that compounds in the pyrazole family often exhibit activity against a range of bacteria and fungi. For instance, derivatives similar to this compound have been tested against:

- Gram-positive bacteria : Staphylococcus aureus, including methicillin-resistant strains.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Candida species.

In vitro assays demonstrated that certain derivatives possess significant inhibitory effects on microbial growth, suggesting potential applications in treating infections .

Anticancer Activity

Research has identified that pyrazole derivatives can inhibit various cancer cell lines. This compound may exert anticancer effects through mechanisms such as:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Induction of apoptosis in cancer cells.

For example, studies have shown that related compounds can inhibit the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can lead to:

- Inhibition of enzyme activity (e.g., DHODH).

- Modulation of receptor functions.

Such interactions are crucial for understanding how this compound can be optimized for therapeutic use .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

- The presence of the sulfonamide group enhances solubility and bioactivity.

- Variations in substituents on the pyrazole ring can lead to different pharmacological profiles.

Comparative Analysis

| Compound Name | Structure | Notable Features |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | Structure | Lacks sulfonamide; simpler structure |

| Ethyl 5-amino-4-cyano-1H-pyrazole-3-carboxylate | Structure | Contains cyano group; different reactivity |

| 1-(2-Sulfamoylphenyl)-5-methylpyrazole | Structure | Similar sulfonamide attachment; different core structure |

This table illustrates how structural modifications can impact the biological activities of related compounds, guiding future synthesis and testing efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.